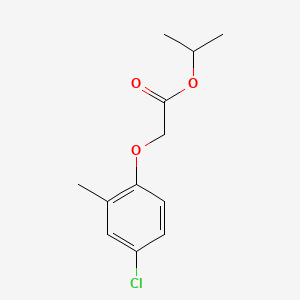

MCPA-isopropyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It belongs to the class of phenoxyacetic acid herbicides and is effective in controlling a wide range of annual and perennial broad-leaved weeds in various crops such as cereals, wheat, oats, and rye . The compound is known for its selective, systemic action and translocation properties, making it a valuable tool in agricultural weed management .

Preparation Methods

The synthesis of MCPA-isopropyl involves the esterification of 4-chloro-2-methylphenoxyacetic acid (MCPA) with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired ester product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

MCPA-isopropyl undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and microbial enzymes, this compound can hydrolyze to release free MCPA and isopropanol.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include water, microbial enzymes, and oxidizing agents. Major products formed from these reactions include free MCPA, isopropanol, 4-chloro-2-methylphenol, and 5-chlorosalicylaldehyde .

Scientific Research Applications

MCPA-isopropyl has a wide range of scientific research applications, including:

Agronomy: It is used to study the effects of herbicides on weed control and crop yield.

Environmental Science: Studies have been conducted to understand the environmental fate and transport of this compound, including its degradation in soil and water bodies.

Microbiology: Research has explored the impact of this compound on soil microbial communities and enzyme activities.

Toxicology: Investigations into the genotoxic and reproductive effects of this compound on human health have been conducted.

Mechanism of Action

It disrupts normal plant growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the target weeds . The compound is selectively absorbed and translocated within the plant, affecting specific molecular targets and pathways involved in cell division and elongation .

Comparison with Similar Compounds

MCPA-isopropyl is similar to other phenoxyacetic acid herbicides, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): Both compounds are used to control broad-leaved weeds, but this compound is often preferred for its selectivity and lower toxicity.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): MCPA is the parent compound of this compound and shares similar herbicidal properties.

Bromoxynil: Another herbicide used for broad-leaved weed control, but with a different mode of action and chemical structure.

This compound is unique in its specific ester form, which enhances its selectivity and systemic action compared to its parent compound, MCPA .

Properties

CAS No. |

2698-40-0 |

|---|---|

Molecular Formula |

C12H15ClO3 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

propan-2-yl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C12H15ClO3/c1-8(2)16-12(14)7-15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3 |

InChI Key |

BOEYMHRHUPNCAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)

![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)